4-(4-[1,1'-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone
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Overview
Description
4-(4-[1,1’-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone is a complex organic compound with a unique structure that includes a biphenyl group, a piperidine ring, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-[1,1’-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone typically involves multiple steps, including the formation of the biphenyl group, the piperidine ring, and the attachment of the fluorophenyl group. One common synthetic route involves the following steps:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Fluorophenyl Group: This step can be accomplished through a nucleophilic substitution reaction, where a fluorobenzene derivative is reacted with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-[1,1’-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-[1,1’-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(4-[1,1’-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and fluorophenyl groups may contribute to its binding affinity and specificity, while the piperidine ring may influence its overall conformation and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-[1,1’-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-phenyl-1-butanone: Similar structure but lacks the fluorine atom.
4-(4-[1,1’-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-chlorophenyl)-1-butanone: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(4-[1,1’-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone can significantly influence its chemical properties, such as its reactivity, polarity, and biological activity. Fluorine atoms can enhance the compound’s stability and binding affinity to biological targets, making it unique compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-phenylphenyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FNO2/c28-25-14-10-23(11-15-25)26(30)7-4-18-29-19-16-27(31,17-20-29)24-12-8-22(9-13-24)21-5-2-1-3-6-21/h1-3,5-6,8-15,31H,4,7,16-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKNSZVGWTXHLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O)CCCC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1347289-37-5 |
Source
|
Record name | 4-(4-[1,1′-Biphenyl]-4-yl-4-hydroxy-1-piperidinyl)-1-(4-fluorophenyl)-1-butanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y4NUM9UNY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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